2-(6-Bromopyridin-2-yl)butan-1-ol
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Overview
Description
2-(6-Bromopyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a butanol group at the 2nd position makes this compound unique. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-(6-Bromopyridin-2-yl)butan-1-ol involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-purity reagents and catalysts to ensure the quality and yield of the final product. The reaction is typically carried out in inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)butan-1-ol undergoes various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinol: Similar structure but with a hydroxyl group instead of a butanol group.
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol: Contains an amino group in addition to the butanol group.
Uniqueness
2-(6-Bromopyridin-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the butanol group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-2-7(6-12)8-4-3-5-9(10)11-8/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
ANZHBFAOFIHRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
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